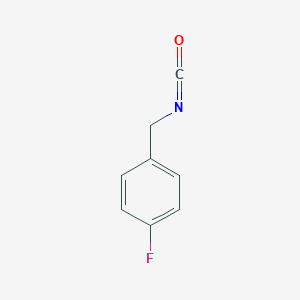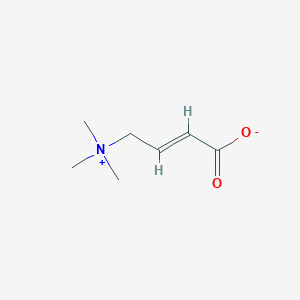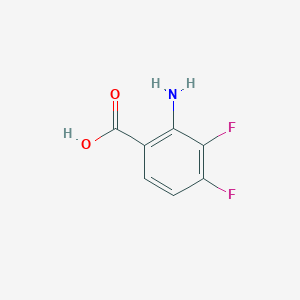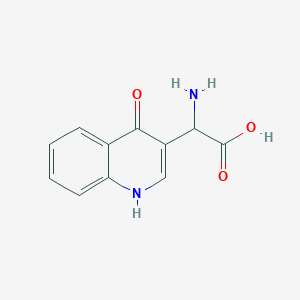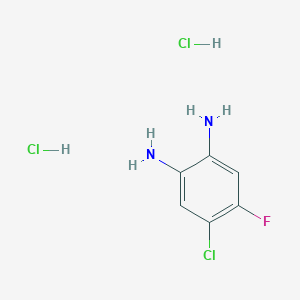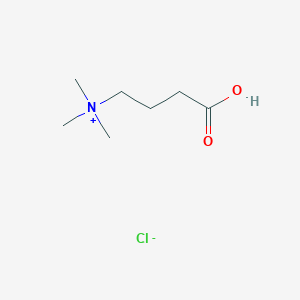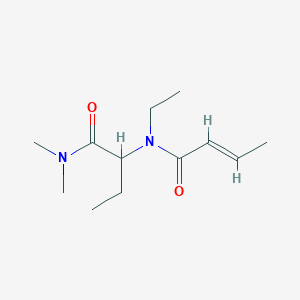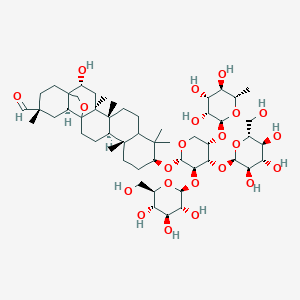
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a natural product that has been isolated from the roots of the medicinal plant Salvia miltiorrhiza. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In cardiovascular cells, it reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has several biochemical and physiological effects in the body. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In cardiovascular cells, it reduces oxidative stress, inflammation, and apoptosis. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of studying 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A in the laboratory is its potential therapeutic applications in various fields. In addition, this compound is a natural product, which makes it an attractive candidate for drug development. However, one of the limitations of studying this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A. One direction is to further elucidate the mechanism of action of this compound in various cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound could also be studied for its potential applications in other fields, such as neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to increase its yield and reduce its complexity.
Métodos De Síntesis
The synthesis of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a complex process that involves several steps. The first step involves the extraction of the compound from the roots of Salvia miltiorrhiza. This is followed by purification and isolation of the compound using various chromatographic techniques. The structure of the compound is then elucidated using spectroscopic methods such as NMR and mass spectrometry. Finally, the compound is synthesized in the laboratory using chemical synthesis techniques.
Aplicaciones Científicas De Investigación
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory and neuroprotective properties.
Propiedades
Número CAS |
153127-34-5 |
|---|---|
Nombre del producto |
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A |
Fórmula molecular |
C53H86O22 |
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1 |
Clave InChI |
BKDSZIZBAIJBKZ-RVLZDLSUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
Sinónimos |
3-O-(rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A ardipusilloside I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



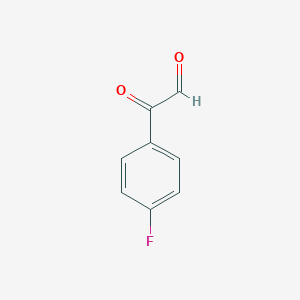
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
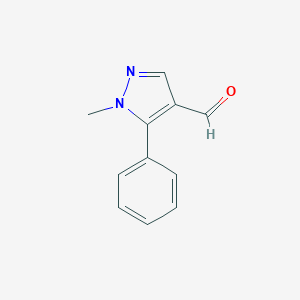
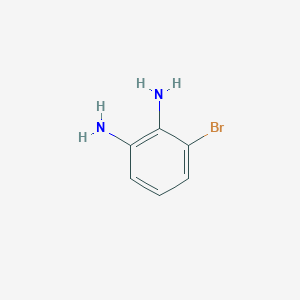
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
